4-fluoro-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}benzamide
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Overview
Description
4-FLUORO-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole core, which is known for its diverse biological activities, and a piperidine moiety, which is commonly found in many pharmacologically active compounds.
Preparation Methods
The synthesis of 4-FLUORO-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves multiple steps, typically starting with the preparation of the benzodiazole core. This can be achieved through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives. The piperidine moiety is then introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The piperidine moiety can be oxidized to form N-oxides.
Reduction: The benzodiazole core can be reduced under specific conditions to yield dihydrobenzodiazoles.
Substitution: Halogenation and alkylation reactions can occur at the benzodiazole core and the piperidine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives and piperidine-containing molecules. Compared to these compounds, 4-FLUORO-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. Some similar compounds include:
- 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol .
This detailed article provides a comprehensive overview of 4-FLUORO-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H29FN4O |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-fluoro-N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propylbenzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C24H29FN4O/c1-3-12-29-22-9-8-20(26-24(30)18-4-6-19(25)7-5-18)15-21(22)27-23(29)16-28-13-10-17(2)11-14-28/h4-9,15,17H,3,10-14,16H2,1-2H3,(H,26,30) |
InChI Key |
YLOKSMKUKUZVJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N=C1CN4CCC(CC4)C |
Origin of Product |
United States |
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